molecular formula C13H19NO2 B14326572 N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide CAS No. 106328-54-5

N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide

Cat. No.: B14326572
CAS No.: 106328-54-5
M. Wt: 221.29 g/mol
InChI Key: DFZOPCYTVNRLMW-UHFFFAOYSA-N
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Description

N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the amide, along with a phenyl ring substituted with a 2-methylpropyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide typically involves the reaction of N-hydroxyacetamide with 4-(2-methylpropyl)benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxy group of N-hydroxyacetamide attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Electrophiles like bromine or nitric acid can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of N-acetyl-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide.

    Reduction: Formation of N-{[4-(2-methylpropyl)phenyl]methyl}ethanamine.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-phenylacetamide
  • N-Hydroxy-N-{[4-(methyl)phenyl]methyl}acetamide
  • N-Hydroxy-N-{[4-(ethyl)phenyl]methyl}acetamide

Uniqueness

N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide is unique due to the presence of the 2-methylpropyl group on the phenyl ring. This substitution can influence the compound’s steric and electronic properties, affecting its reactivity and interaction with biological targets. The specific arrangement of functional groups imparts distinct chemical behavior, making it valuable for targeted applications in research and industry.

Properties

CAS No.

106328-54-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-hydroxy-N-[[4-(2-methylpropyl)phenyl]methyl]acetamide

InChI

InChI=1S/C13H19NO2/c1-10(2)8-12-4-6-13(7-5-12)9-14(16)11(3)15/h4-7,10,16H,8-9H2,1-3H3

InChI Key

DFZOPCYTVNRLMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CN(C(=O)C)O

Origin of Product

United States

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